IDO1 Enzymatic Inhibition: Reported IC₅₀ of 28 μM for 5-(1H-Imidazol-1-yl)-1-(piperidin-4-yl)-2,3-dihydro-1H-indole
A single publicly available data point reports an IC₅₀ of 28 μM for this compound against indoleamine 2,3-dioxygenase 1 (IDO1) [1]. This contrasts with the structurally simpler comparator 4-phenylimidazole (4-PI), a known IDO1 inhibitor scaffold with reported IC₅₀ values in the mid-micromolar range (approximately 30–50 μM) [2]. While the absolute potency is modest, the 5-imidazolyl-indoline scaffold introduces an additional hydrogen-bonding vector absent in 4-PI, which may influence binding mode and selectivity potential [3]. No direct head-to-head data under identical assay conditions are available.
| Evidence Dimension | IDO1 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 28 μM |
| Comparator Or Baseline | 4-Phenylimidazole (4-PI): IC₅₀ ≈ 30–50 μM (approximate range from literature reviews) |
| Quantified Difference | Target compound is approximately 1.1- to 1.8-fold more potent than the 4-PI baseline by IC₅₀ comparison, but no statistical significance assessed. |
| Conditions | Enzymatic IDO1 inhibition assay; exact conditions (pH, temperature, substrate concentration) not reported in the accessible annotation [1]. |
Why This Matters
The 28 μM IC₅₀ establishes a baseline potency that, while not highly potent, confirms engagement with a therapeutically relevant target (IDO1) and structurally differentiates this scaffold from simple imidazole inhibitors, guiding medicinal chemistry optimization.
- [1] Southan, C. Hypothesis annotation on PubMed Commons (2017). Comment: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Archived at hypothes.is. View Source
- [2] Austin, C.J.; Rendek, L.M.; Rahlwes, K.C.; O'Connor, A.C.; Szalai, V.A.; Fukuto, J.M.; Jia, L. Discovery and evaluation of inhibitors to the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1) probing the active site-inhibitor interactions. Eur. J. Med. Chem. 2017, 126, 983-996. View Source
- [3] Lan, R.; Huck, B.R.; Chen, X.; Xiao, Y. Novel Heterocyclic Derivatives as Modulators of Kinase Activity. U.S. Patent Application US2015/0274750A1, October 1, 2015. Merck Patent GmbH. View Source
